Hydroxy(phenyl)acetyl bromide Hydroxy(phenyl)acetyl bromide
Brand Name: Vulcanchem
CAS No.: 133334-05-1
VCID: VC0143687
InChI: InChI=1S/C8H7BrO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H
SMILES: C1=CC=C(C=C1)C(C(=O)Br)O
Molecular Formula: C8H7BrO2
Molecular Weight: 215.046

Hydroxy(phenyl)acetyl bromide

CAS No.: 133334-05-1

Cat. No.: VC0143687

Molecular Formula: C8H7BrO2

Molecular Weight: 215.046

* For research use only. Not for human or veterinary use.

Hydroxy(phenyl)acetyl bromide - 133334-05-1

Specification

CAS No. 133334-05-1
Molecular Formula C8H7BrO2
Molecular Weight 215.046
IUPAC Name 2-hydroxy-2-phenylacetyl bromide
Standard InChI InChI=1S/C8H7BrO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H
Standard InChI Key NHJCKOWSTNHCIU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)Br)O

Introduction

Chemical Identity and Fundamental Properties

Hydroxy(phenyl)acetyl bromide (C₈H₇BrO₂) is an organic compound with a molecular weight of 215.04 g/mol. The structure features a phenyl ring connected to a carbon atom that bears both a hydroxyl group and an acetyl bromide moiety. This arrangement of functional groups contributes to the compound's chemical reactivity and potential utility in organic synthesis .

The compound is officially identified by several nomenclature systems as detailed in Table 1, providing essential reference information for researchers and chemical database users.

Table 1: Chemical Identifiers of Hydroxy(phenyl)acetyl bromide

IdentifierValue
IUPAC Name2-hydroxy-2-phenylacetyl bromide
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
CAS Number133334-05-1
PubChem CID45081113
InChIKeyNHJCKOWSTNHCIU-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(C(=O)Br)O

The compound's structural arrangement, with its reactive bromoacetyl group and hydroxyl functionality, contributes to its potential chemical versatility. The presence of the phenyl ring may influence the compound's solubility profile and electron distribution across the molecule .

Structural Characteristics

The molecular structure of Hydroxy(phenyl)acetyl bromide features a central carbon atom bonded to a phenyl ring, a hydroxyl group, and a carbonyl group that is further bonded to a bromine atom. This configuration presents several reactive sites that contribute to the compound's chemical behavior .

The phenyl ring provides structural stability and potential for π-π interactions, while the hydroxyl group can participate in hydrogen bonding. Most notably, the bromoacetyl group presents a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as a synthetic intermediate .

Nomenclature and Structural Classification

Systematic Naming Conventions

Hydroxy(phenyl)acetyl bromide is systematically named as 2-hydroxy-2-phenylacetyl bromide according to IUPAC nomenclature. The compound is also known by several synonyms in the scientific literature, including the CAS Registry Number 133334-05-1 and database identifier DTXSID00664368 .

The name reflects the compound's structure: "2-hydroxy" indicates the hydroxyl group at the 2-position, "2-phenyl" denotes the phenyl ring attachment, and "acetyl bromide" refers to the carbonyl-bromine functionality. These naming conventions provide systematic identification for researchers and chemical database users .

Structural Classification

Structurally, Hydroxy(phenyl)acetyl bromide belongs to several chemical classes:

  • α-Hydroxy acid derivatives

  • Acyl halides (specifically acyl bromides)

  • Phenylacetic acid derivatives

  • Organobromides

These classifications highlight the compound's relationship to other chemical families and provide context for understanding its reactivity patterns and potential applications in synthetic chemistry .

Physical and Chemical Properties

The physical and chemical properties of Hydroxy(phenyl)acetyl bromide are integral to understanding its behavior in various chemical environments. While comprehensive experimental data on this specific compound is limited in the scientific literature, some properties can be inferred from its structure and similar compounds.

Reactivity Profile

The reactivity of Hydroxy(phenyl)acetyl bromide is largely determined by its functional groups:

  • The acyl bromide group is highly reactive toward nucleophiles, making it susceptible to hydrolysis, alcoholysis, and aminolysis reactions.

  • The hydroxyl group can participate in hydrogen bonding and may undergo esterification or oxidation.

  • The phenyl ring provides sites for electrophilic aromatic substitution reactions.

This reactivity profile suggests potential applications in organic synthesis as an intermediate for preparing more complex molecules with biological activity .

Synthetic Applications and Methodology

Role in Organic Synthesis

Hydroxy(phenyl)acetyl bromide serves as a versatile building block in organic synthesis due to its reactive functional groups. The acyl bromide functionality can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. The hydroxyl group provides an additional site for modification, allowing for the creation of complex molecular architectures .

Similar bromoacetyl compounds have been utilized in various synthetic methods. For instance, in the synthesis of certain estradiol analogs, acetyl bromide has been employed as a reagent in conjunction with acetic anhydride in methylene chloride. This synthetic approach demonstrates the utility of such reagents in steroid chemistry and potentially in other areas of pharmaceutical development .

Synthetic Methodologies

The preparation of compounds with structures similar to Hydroxy(phenyl)acetyl bromide often involves carefully controlled reaction conditions. For example, a related synthetic procedure using acetyl bromide involves:

  • Addition of acetic anhydride to a solution in methylene chloride

  • Dropwise addition of acetyl bromide at controlled temperatures (18-20°C)

  • Stirring at room temperature for several hours

  • Careful workup with aqueous sodium bicarbonate

These conditions highlight the sensitivity of acyl bromides and the precision required in their handling during synthetic procedures .

Comparative Analysis with Related Compounds

Structural Relatives and Their Properties

To better understand Hydroxy(phenyl)acetyl bromide, it is useful to examine structurally related compounds. Table 2 provides a comparative analysis of our compound of interest with several related structures.

Table 2: Comparative Analysis of Hydroxy(phenyl)acetyl bromide and Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary Reactivity
Hydroxy(phenyl)acetyl bromideC₈H₇BrO₂Hydroxyl and acyl bromide groups attached to benzylic positionNucleophilic substitution at acyl bromide; reactions at hydroxyl group
Phenylacetyl bromideC₈H₇BrOAcyl bromide without hydroxyl groupEnhanced electrophilicity at carbonyl carbon
Mandelic acidC₈H₈O₃Carboxylic acid instead of acyl bromideMilder reactivity; esterification and dehydration reactions
α-Bromophenylacetic acidC₈H₇BrO₂Bromo and carboxyl groupsAlpha-substitution reactions; decarboxylation

This comparative analysis highlights how subtle structural differences can significantly impact chemical behavior and potential applications .

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